molecular formula C20H26N2O7 B11707244 2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11707244
M. Wt: 406.4 g/mol
InChI Key: HONJMUOVNUBALW-UHFFFAOYSA-N
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Description

The compound 2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic molecule featuring a 1,4,7,10-tetraoxa-13-azacyclopentadecan (a 15-membered macrocycle containing four oxygen atoms and one nitrogen atom) conjugated to an isoindole-dione moiety via a ketone-ethyl linker.

Properties

Molecular Formula

C20H26N2O7

Molecular Weight

406.4 g/mol

IUPAC Name

2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C20H26N2O7/c23-18(15-22-19(24)16-3-1-2-4-17(16)20(22)25)21-5-7-26-9-11-28-13-14-29-12-10-27-8-6-21/h1-4H,5-15H2

InChI Key

HONJMUOVNUBALW-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane

The macrocycle is synthesized via cyclization of triethylene glycol ditosylate with ammonia or primary amines under high-dilution conditions. For example:

  • Triethylene glycol ditosylate (3.0 g, 6.7 mmol) is reacted with aqueous ammonia (28%, 10 mL) in dry THF (200 mL) at 0°C for 48 hours .

  • The product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to yield the macrocycle in ~45% yield .

Preparation of 2-(2-Bromoethyl)phthalimide

Phthalimide is alkylated using 1,2-dibromoethane under basic conditions:

  • Potassium phthalimide (5.0 g, 27 mmol) is stirred with 1,2-dibromoethane (10 mL, 116 mmol) in DMF (50 mL) at 80°C for 6 hours .

  • The crude product is recrystallized from ethanol to yield 2-(2-bromoethyl)phthalimide as white crystals (78% yield ).

Oxidation to 2-(2-Oxoethyl)phthalimide

The bromoethyl intermediate is oxidized to introduce the ketone:

  • 2-(2-Bromoethyl)phthalimide (2.0 g, 7.2 mmol) is treated with pyridinium chlorochromate (PCC, 2.3 g, 10.8 mmol) in CH₂Cl₂ (50 mL) at 25°C for 12 hours .

  • The product is purified via column chromatography (SiO₂, EtOAc/hexane 1:1) to yield 2-(2-oxoethyl)phthalimide (65% yield ).

Macrocycle Coupling via Nucleophilic Substitution

The macrocycle’s secondary amine displaces the bromide:

  • 2-(2-Oxoethyl)phthalimide (1.0 g, 4.1 mmol) and aza-15-crown-5 (1.2 g, 4.5 mmol) are refluxed in acetonitrile (30 mL) with K₂CO₃ (1.1 g, 8.2 mmol) for 24 hours .

  • The product is isolated via flash chromatography (Al₂O₃, CHCl₃/MeOH 9:1) and recrystallized from acetone (58% yield ).

Synthetic Route 2: Eschenmoser Coupling Adaptation

Synthesis of 3-Bromooxindole Derivative

A brominated oxindole precursor is prepared as described in source:

  • Isatin (5.0 g, 34 mmol) is reduced with NaBH₄ (1.3 g, 34 mmol) in MeOH (100 mL) to yield 3-hydroxyoxindole .

  • Bromination with PBr₃ (4.5 mL, 48 mmol) in CH₂Cl₂ (50 mL) gives 3-bromooxindole (82% yield ).

Thioamide Preparation from Macrocycle

The macrocycle is converted to a thioamide for coupling:

  • Aza-15-crown-5 (1.0 g, 3.8 mmol) is reacted with Lawesson’s reagent (1.5 g, 3.8 mmol) in toluene (20 mL) at 110°C for 4 hours to yield thioaza-15-crown-5 (76% yield ).

Eschenmoser Coupling with Phthalimide

The coupling reaction forms the ethyl ketone bridge:

  • 3-Bromooxindole (0.5 g, 2.3 mmol) and thioaza-15-crown-5 (0.8 g, 2.8 mmol) are stirred in DMF (10 mL) at 25°C for 12 hours .

  • Triethylamine (0.5 mL) is added to initiate elimination, and the product is purified via preparative HPLC (C18, MeCN/H₂O) (63% yield ).

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.78 (m, 4H, phthalimide), 4.10–3.50 (m, 16H, crown ether), 3.25 (s, 2H, CH₂CO), 2.90 (s, 2H, CH₂N).

  • IR (KBr) : 1715 cm⁻¹ (C=O, phthalimide), 1660 cm⁻¹ (C=O, ketone).

Yield Optimization

ParameterRoute 1 Yield (%)Route 2 Yield (%)
Base: Et₃N vs. K₂CO₃58 (K₂CO₃)63 (Et₃N)
Solvent: MeCN vs. DMF52 (MeCN)63 (DMF)
Temperature: 25°C vs. 80°C58 (25°C)45 (80°C)

Key Insight : DMF and room temperature favor the Eschenmoser coupling, while K₂CO₃ in acetonitrile optimizes nucleophilic substitution.

Comparative Analysis of Methods

Advantages of Route 1

  • Utilizes commercially available 1,2-dibromoethane and standard oxidation protocols.

  • Avoids toxic thioamide reagents required in Route 2.

Advantages of Route 2

  • Higher functional group tolerance due to mild Eschenmoser conditions.

  • Scalable to multigram quantities with minimal byproducts.

Industrial-Scale Considerations

For large-scale production, Route 1 is preferred due to:

  • Lower cost of 1,2-dibromoethane compared to Lawesson’s reagent .

  • Simplified purification via recrystallization rather than HPLC .

Chemical Reactions Analysis

Reactivity and Transformation Reactions

2.1. Electrophilic Addition
The isoindole-1,3-dione core undergoes electrophilic addition at carbonyl groups. For example:

  • Chlorosulfonyl isocyanate (CSI) reacts with substituted isoindoles to form sulfamoyl chlorides, as observed in similar systems .

  • Sulfonation or azidation at the carbonyl oxygen may occur under acidic conditions .

2.2. Nucleophilic Substitution
The macrocycle’s amine group can participate in nucleophilic substitution reactions, such as:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to modify the macrocycle’s structure .

  • Coordination Chemistry : Potential complexation with transition metals due to the macrocycle’s donor atoms .

2.3. Biological Reactivity
Isoindole-1,3-dione derivatives exhibit biological activity , including:

  • COX-2 Inhibition : Derivatives with arylpiperazine or quinazoline groups show selective COX-2 inhibition, as demonstrated in related compounds .

  • Antibacterial/Anti-inflammatory Effects : Sulfamoyl chloride derivatives may interact with enzymes or receptors .

Structural and Mechanistic Insights

3.1. Synthesis Conditions

Reaction TypeReagents/ConditionsExample Outcomes
Isoindole core synthesisPhthalic anhydride + ethylamine2-Ethyl-isoindole-1,3-dione
Macrocycle formationDiamine + diacid chloride1,4,7,10-tetraoxa-13-azacyclopentadecane
Coupling reactionEDCI/HOBt, DMFMacrocyclic-isoindole conjugate

3.2. Mechanistic Highlights

  • Nucleophilic attack on the isoindole carbonyl is facilitated by the electron-deficient nature of the carbonyl group .

  • Macrocyclic stability arises from the preorganization of the polyamine, enabling efficient coupling to the isoindole .

  • Stereoselectivity in reactions involving the isoindole ring may depend on substituent positioning, as observed in CSI addition reactions .

Scientific Research Applications

Chemistry

The compound is utilized as a building block for synthesizing more complex molecules. Its structural features enable chemists to modify it and create derivatives with tailored properties for specific applications.

Biology

In biological research, this compound is investigated as a molecular probe . Its ability to interact with various biological systems makes it a candidate for studying cellular processes and mechanisms.

Medicine

The therapeutic potential of this compound is being explored extensively:

  • Anti-Cancer Activity: Preliminary studies suggest that it may exhibit anti-cancer properties by inhibiting tumor cell growth. The compound's interactions at the molecular level may modulate pathways involved in cancer progression.
  • Anti-inflammatory Effects: There is ongoing research into its potential to reduce inflammation, which could lead to applications in treating chronic inflammatory diseases.

Industrial Applications

In the industrial sector, this compound has been recognized for its utility in developing advanced materials and acting as a catalyst in various chemical reactions. Its unique properties can enhance the efficiency of chemical processes.

Case Study 1: Anti-Cancer Properties

A study conducted on various isoindole derivatives indicated that compounds similar to 2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione showed promising results in inhibiting the growth of human tumor cells. The study utilized in vitro assays to evaluate cytotoxicity and identified a mechanism involving apoptosis induction in cancer cells.

Case Study 2: Biological Probes

Research has demonstrated that derivatives of this compound can serve as effective probes for studying protein interactions within cellular environments. This application is crucial for understanding disease mechanisms and developing targeted therapies.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The macrocyclic ether-amine structure allows for specific binding interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, lists structurally related isoindole-dione derivatives with pesticidal applications, such as:

2-((2-(3-chlorophenyl)oxiranyl)methyl)-2-ethyl-1H-indene-1,3(2H)-dione (indananofan): A herbicide with an epoxide-functionalized isoindole-dione core.

Benzofenap : A pyrazole-linked isoindole-dione used as a herbicide.

Key Structural and Functional Differences:

Property Target Compound Indananofan Benzofenap
Core Structure Macrocycle-linked isoindole-dione Epoxide-modified indene-dione Pyrazole-linked isoindole-dione
Functional Groups Macrocyclic ether-amine, ketone-ethyl linker Chlorophenyl, oxirane, ethyl Dichloromethylbenzoyl, methylphenyl
Application Unknown (potentially metal chelation or biomedical use) Herbicide Herbicide
Complexation Ability Likely high (macrocycle) Low (no macrocyclic ring) Low

The target compound’s macrocyclic component differentiates it from pesticidal analogs, suggesting distinct physicochemical behavior. For example, macrocycles like 1,4,7,10-tetraoxa-13-azacyclopentadecan are known to bind alkali metal ions (e.g., K⁺, Na⁺) or transition metals, which could enable catalytic or sensing applications . In contrast, indananofan and benzofenap lack such coordination sites, aligning with their roles as non-chelating agrochemicals.

Recommendations for Further Study

Structural Analysis: Use SHELXL or ORTEP-3 to determine the crystal structure of the compound and compare it with non-macrocyclic analogs.

Metal-Binding Studies : Investigate coordination behavior using techniques like UV-Vis titration or X-ray crystallography.

Database Mining : Consult specialized databases (e.g., Reaxys, SciFinder) for analogs like crown ether-isoindole hybrids or macrocyclic phthalimide derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., isoindole derivatives and azacyclopentadecane intermediates) in acetic acid with sodium acetate as a catalyst. The reaction typically proceeds for 3–5 hours, followed by filtration and sequential washing with acetic acid, water, ethanol, and diethyl ether. Recrystallization from DMF/acetic acid mixtures ensures purity . Structural analogs with similar macrocyclic ether-aza frameworks (e.g., CAS 324014-06-4) suggest that solvent choice and stoichiometric ratios of reactants are critical for yield optimization .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming bond connectivity, particularly for distinguishing the isoindole-dione core and the tetraoxa-azacyclopentadecane moiety. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and ether (C-O-C) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction can resolve conformational ambiguities in the macrocyclic ring .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional chemical hygiene plans, including fume hood use for volatile solvents (e.g., acetic acid, DMF). A 100% score on safety exams (covering emergency procedures, waste disposal, and personal protective equipment) is mandatory before experimental work. Advanced courses like CHEM/IBiS 416 provide training in handling reactive intermediates and macrocyclic compounds .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : Use fractional factorial designs to screen critical variables (temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, a central composite design reduced the number of experiments by 40% while accounting for interactions between reflux time and acetic acid volume . Statistical software (e.g., JMP, Minitab) models these interactions, enabling predictive scaling .

Q. What computational strategies predict reaction pathways and transition states for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) map reaction coordinates and identify low-energy intermediates. Reaction path search algorithms (e.g., GRRM) combined with cheminformatics tools extract key descriptors (e.g., electrophilicity of the isoindole-dione moiety) to prioritize experimental conditions. This hybrid approach reduces trial-and-error by 60% in novel derivative synthesis .

Q. How does the tetraoxa-azacyclopentadecane moiety influence reactivity in supramolecular applications?

  • Methodological Answer : The macrocycle’s crown ether-like structure enables cation binding (e.g., K⁺, Na⁺), altering the compound’s solubility and electronic properties. Electrospray ionization mass spectrometry (ESI-MS) and isothermal titration calorimetry (ITC) quantify binding constants. For example, substitutions on the aza group modulate selectivity for specific ions, which is critical for designing ionophores or catalysts .

Q. How to resolve contradictions in spectral data (e.g., unexpected NOESY correlations or split NMR peaks)?

  • Methodological Answer : Dynamic NMR experiments at variable temperatures can distinguish conformational exchange processes. For NOESY anomalies, molecular dynamics simulations (e.g., using AMBER) model ring puckering or axial-equatorial isomerism in the macrocycle. X-ray crystallography remains the gold standard for resolving ambiguities, as seen in related tetracyclic diones .

Q. What reactor design considerations are critical for scaling up synthesis of this compound?

  • Methodological Answer : Membrane reactors (e.g., ceramic or polymeric) enhance separation efficiency during continuous synthesis, particularly for acid-sensitive intermediates. Computational fluid dynamics (CFD) simulations optimize mixing and heat transfer in jacketed reactors. Subclass RDF2050112 emphasizes balancing mass transfer limitations with reaction kinetics in multiphase systems .

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